Floridanine

Description

Properties

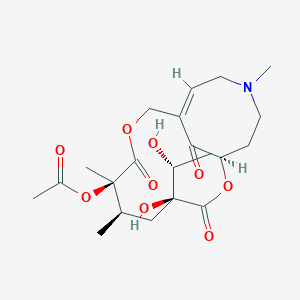

Molecular Formula |

C21H31NO9 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

[(1R,4S,6R,7R,11Z)-4-hydroxy-4-[(1R)-1-hydroxyethyl]-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate |

InChI |

InChI=1S/C21H31NO9/c1-12-10-21(28,13(2)23)19(27)30-16-7-9-22(5)8-6-15(17(16)25)11-29-18(26)20(12,4)31-14(3)24/h6,12-13,16,23,28H,7-11H2,1-5H3/b15-6-/t12-,13-,16-,20-,21+/m1/s1 |

InChI Key |

MPJBVZKNLCGQHF-XAHVSKGQSA-N |

SMILES |

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)O)O |

Isomeric SMILES |

C[C@@H]1C[C@@](C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)OC(=O)C)C)([C@@H](C)O)O |

Canonical SMILES |

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Floridanine: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floridanine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA), a class of secondary metabolites known for their significant biological activities and complex chemical structures. As an otonecine-type PA, this compound possesses a distinct structural framework that has garnered interest within the scientific community. This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthetic pathway, and the experimental methodologies pertinent to its study. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source of this compound

The primary and documented natural source of this compound is the roots of Doronicum macrophyllum, a flowering plant belonging to the Asteraceae family.[1][2] This genus, commonly known as leopard's bane, is distributed across Europe and Southwest Asia.[3] Within D. macrophyllum, this compound co-occurs with other pyrrolizidine alkaloids, including otosenine (B231958) and doronine.[1][2]

While the presence of this compound has been confirmed in Doronicum macrophyllum, comprehensive quantitative data on its concentration in this plant species remains limited in currently available literature. Further quantitative analyses are necessary to establish the typical yield of this compound from its natural source.

Biosynthesis Pathway of this compound

The biosynthesis of this compound follows the general pathway established for pyrrolizidine alkaloids, which can be broadly divided into two main stages: the formation of the necine base and its subsequent esterification with a necic acid.

Formation of the Otonecine (B3428663) Base

The biosynthesis of the core otonecine structure of this compound begins with amino acids and proceeds through several key enzymatic steps.

-

Precursor Molecules: The initial building blocks for the pyrrolizidine nucleus are L-arginine or L-ornithine. These amino acids are converted to putrescine.

-

Homospermidine Synthesis: The first committed step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine, or from putrescine and spermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) , a key enzyme in this pathway.

-

Formation of the Pyrrolizidine Nucleus: Homospermidine undergoes oxidative deamination, cyclization, and reduction to form the initial pyrrolizidine ring system.

-

Conversion to Retronecine: The initial pyrrolizidine structure is further modified through hydroxylation and desaturation to yield retronecine, a common necine base precursor.

-

Formation of Otonecine: Retronecine serves as an efficient precursor for the biosynthesis of otonecine. This transformation involves further enzymatic modifications, including hydroxylation and methylation, to produce the characteristic otonecine structure.

Caption: Biosynthesis pathway of the otonecine base from primary metabolites.

Formation of the Necic Acid and Esterification

The second stage of this compound biosynthesis involves the formation of a specific necic acid and its esterification to the otonecine base.

-

Necic Acid Precursors: The necic acid portion of many pyrrolizidine alkaloids is derived from branched-chain amino acids, most commonly L-isoleucine.

-

Esterification: The final step in the biosynthesis of this compound is the esterification of the otonecine base with the specific necic acid. This reaction is catalyzed by an acyltransferase enzyme, which links the two moieties to form the final this compound molecule. The exact identity of the acyltransferase involved in this compound biosynthesis has not yet been fully characterized.

Caption: Final esterification step in the biosynthesis of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the accessible scientific literature regarding the concentration of this compound in its natural source, Doronicum macrophyllum. The table below is provided as a template for future research findings.

| Alkaloid | Plant Source | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| This compound | Doronicum macrophyllum | Roots | Data not available | Data not available | |

| Otosenine | Doronicum macrophyllum | Roots | Data not available | Data not available | |

| Doronine | Doronicum macrophyllum | Roots | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound from Doronicum macrophyllum are not extensively published. However, general methodologies for the extraction and analysis of pyrrolizidine alkaloids from plant materials can be adapted.

General Extraction Protocol for Pyrrolizidine Alkaloids

This protocol outlines a general procedure for the extraction of PAs from plant material. Optimization will be required for Doronicum macrophyllum.

-

Sample Preparation:

-

Air-dry the plant material (roots of D. macrophyllum) at room temperature.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

Perform a solid-liquid extraction using an acidic aqueous solution (e.g., 0.5 M H₂SO₄) or a polar organic solvent like methanol (B129727). Acidified methanol can also be effective for extracting both the free base and N-oxide forms of PAs.

-

The extraction can be carried out by maceration, sonication, or Soxhlet extraction.

-

-

Purification:

-

Filter the crude extract to remove solid plant debris.

-

For acidic aqueous extracts, basify the solution with a base (e.g., NH₄OH) to a pH of approximately 9-10.

-

Perform a liquid-liquid extraction of the basified aqueous phase with an organic solvent such as chloroform (B151607) or dichloromethane (B109758) to extract the free base PAs.

-

To extract PA N-oxides, which are more polar, the aqueous layer can be further purified using solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge.

-

-

Analysis:

-

The purified extract can be analyzed by various chromatographic techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable PAs. Derivatization may be necessary.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The preferred method for the analysis of PAs due to its high sensitivity and ability to analyze both free bases and N-oxides without derivatization.

-

-

Caption: General experimental workflow for the extraction and analysis of this compound.

Conclusion

This compound, a pyrrolizidine alkaloid of the otonecine type, is naturally found in the roots of Doronicum macrophyllum. Its biosynthesis follows the established pathway for PAs, originating from amino acid precursors and culminating in the esterification of the otonecine base. While the general biosynthetic route is understood, further research is needed to elucidate the specific enzymes involved in the later stages of this compound formation and to quantify its abundance in its natural source. The experimental protocols outlined in this guide provide a foundation for future investigations into the isolation, characterization, and potential applications of this intriguing natural product. This technical guide serves as a comprehensive resource to facilitate and inspire continued research into the chemistry and biology of this compound.

References

The In Vitro Biological Activity of Floridanine: A Technical Overview and Representative Analysis of Pyrrolizidine Alkaloids

Disclaimer: Direct experimental data on the in vitro biological activity of Floridanine is not extensively available in publicly accessible scientific literature. This technical guide provides a comprehensive overview of the anticipated biological activities of this compound based on the known effects of structurally related pyrrolizidine (B1209537) alkaloids (PAs) and extracts from its source, Doronicum macrophyllum. The experimental protocols and quantitative data presented herein are representative of the methodologies used and results obtained for this class of compounds.

Introduction

This compound is a pyrrolizidine alkaloid, a class of naturally occurring esters composed of a necine base and one or more necic acids. These compounds are found in numerous plant species, including those of the genus Doronicum, from which this compound is isolated. Pyrrolizidine alkaloids are known for their wide spectrum of biological activities, which include cytotoxic, anti-inflammatory, and neurotoxic effects. Understanding the in vitro bioactivity of these compounds is crucial for researchers in pharmacology, toxicology, and drug development. This guide summarizes the key in vitro activities associated with pyrrolizidine alkaloids, providing a predictive framework for the potential biological profile of this compound.

Cytotoxic Activity

Pyrrolizidine alkaloids are well-documented for their cytotoxic effects against various cancer cell lines. This activity is largely attributed to their metabolic activation into highly reactive pyrrolic esters, which can alkylate cellular macromolecules such as DNA and proteins, leading to cell cycle arrest and apoptosis.[1][2]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following table summarizes the IC50 values for several representative pyrrolizidine alkaloids against a panel of human cancer cell lines.

| Pyrrolizidine Alkaloid | Cell Line | Assay Duration (hours) | IC50 (µM) | Reference |

| Retrorsine | HepaRG | 24 | 50 - 200 (Concentration Dependent) | [3] |

| Monocrotaline | HepaRG | 24 | 50 - 200 (Concentration Dependent) | [3] |

| Lasiocarpine | CRL-2118 | Not Specified | >300 | [4] |

| Seneciphylline | CRL-2118 | Not Specified | ~200 | [4] |

| Senecionine | CRL-2118 | Not Specified | ~250 | [4] |

| Indicine N-oxide | Various | Not Specified | 46 - 100 | [5] |

| Lycopsamine | A549 (Lung Cancer) | Not Specified | Concentration Dependent | [5] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, cytotoxicity.

Materials:

-

Human cancer cell line (e.g., HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Pyrrolizidine alkaloid stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test alkaloid in the culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.

Anti-inflammatory Activity

Pyrrolizidine alkaloids have demonstrated anti-inflammatory properties in various in vitro models. A key mechanism of this activity is the inhibition of nitric oxide (NO) production in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS).[6][7] Overproduction of NO is a hallmark of inflammation, and its inhibition is a target for anti-inflammatory drug discovery.

Quantitative Anti-inflammatory Data

The following table presents data on the inhibition of nitric oxide production by various pyrrolizidine alkaloids in LPS-stimulated RAW 264.7 macrophage cells.

| Pyrrolizidine Alkaloid | Concentration (µM) | NO Inhibition (%) | IC50 (µM) | Reference |

| Nervosine I | - | - | 2.16 | [6] |

| Nervosine II | - | - | 38.25 | [6] |

| Lindelofidine | - | - | 15.73 | [6] |

| Labumine | - | - | 25.41 | [6] |

| Heliotrine | - | - | 52.4 | [6] |

| Europine | - | - | 7.9 | [6] |

Experimental Protocol: Nitric Oxide Inhibition Assay

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

Pyrrolizidine alkaloid stock solution (in DMSO)

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test alkaloid for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite Measurement:

-

Collect 50-100 µL of the cell culture supernatant.

-

Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Neuroprotective and Neurotoxic Activity

The effects of pyrrolizidine alkaloids on the central nervous system are complex, with studies reporting both neurotoxic and, in some contexts, potentially neuroprotective activities. Neurotoxicity is often linked to the metabolic activation of these alkaloids, leading to neuronal cell damage.[8] Conversely, some studies on related compounds suggest potential protective effects against certain neurotoxic insults.

Quantitative Neuroactivity Data

Data on the direct neuroprotective or neurotoxic IC50 values for a wide range of pyrrolizidine alkaloids are less common in the literature compared to cytotoxicity data. However, studies have demonstrated effects on neuronal cell viability.

| Pyrrolizidine Alkaloid | Cell/System | Effect | Concentration | Reference |

| Intermedine | Neural Progenitor Cells | Decreased cell viability | 30 µM | [9] |

| Intermedine N-oxide | Neural Progenitor Cells | Decreased cell viability | 30 µM | [9] |

| Lycopsamine N-oxide | Neural Progenitor Cells | Decreased cell viability | 30 µM | [9] |

Experimental Protocol: Neuronal Cell Viability Assay

This protocol assesses the effect of a compound on the viability of neuronal cells, such as the SH-SY5Y neuroblastoma cell line or primary neurons.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Appropriate cell culture medium and supplements

-

Pyrrolizidine alkaloid stock solution (in DMSO)

-

A neurotoxic agent for protection studies (e.g., H₂O₂ or MPP⁺)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well, white-walled microplates

-

Luminometer

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well white-walled plate at an appropriate density.

-

Treatment:

-

For neurotoxicity: Treat cells with various concentrations of the test alkaloid for 24-48 hours.

-

For neuroprotection: Pre-treat cells with the test alkaloid for a few hours, then expose them to a neurotoxic agent.

-

-

Cell Lysis and Luminescence Measurement:

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

-

Data Recording: Measure luminescence using a luminometer.

-

Data Analysis: Normalize the luminescent signal to the control wells to determine the percentage of cell viability.

Signaling Pathways

The biological activities of pyrrolizidine alkaloids are mediated through their interaction with various cellular signaling pathways. Their genotoxic nature often leads to the activation of DNA damage response pathways, cell cycle arrest, and apoptosis.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Retrorsine, Leading to DNA Adduct Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dehydropyrrolizidine Alkaloid Toxicity, Cytotoxicity, and Carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory Activity of Pyrrolizidine Alkaloids from the Leaves of Madhuca pasquieri (Dubard) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Analysis of pyrrolizidine alkaloids in Eupatorium fortunei Turcz. and their in vitro neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Floridanine: An Obscure Pyrrolizidine Alkaloid with a Limited Research History

Despite its discovery decades ago, the pyrrolizidine (B1209537) alkaloid Floridanine remains a molecule with a sparse research footprint. While its basic chemical identity has been established, a comprehensive understanding of its biological activities and potential therapeutic applications is largely absent from scientific literature. This guide provides a summary of the available information on this compound, highlighting the significant gaps in our knowledge and the consequential inability to fulfill a detailed technical analysis at this time.

Discovery and Chemical Profile

This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their complex structures and, in some cases, significant toxicity.[1][2][3] Its chemical formula is C21H31NO9, and it has a molecular weight of approximately 441.5 g/mol .[4] The IUPAC name for this compound is [(1R,4S,6R,7R,11Z)-4-hydroxy-4-[(1R)-1-hydroxyethyl]-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate.[4]

The initial isolation of this compound was from the roots of Doronicum macrophyllum, a plant species commonly known as leopard's bane. A 1976 publication in the journal Chemistry of Natural Compounds by Alieva, S.A., et al., is the primary reference detailing the discovery and structure elucidation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, based on publicly available data.

| Property | Value | Source |

| Molecular Formula | C21H31NO9 | |

| Molecular Weight | 441.5 g/mol | |

| IUPAC Name | [(1R,4S,6R,7R,11Z)-4-hydroxy-4-[(1R)-1-hydroxyethyl]-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | |

| CAS Number | 16958-31-9 |

Gaps in the Research Landscape

A thorough review of scientific databases reveals a significant lack of follow-up research on this compound since its initial characterization. Consequently, crucial information required for a comprehensive technical guide is unavailable:

-

Quantitative Biological Data: There is no publicly available data on the biological activity of this compound, such as IC50, Ki, or EC50 values, which are essential for understanding its potency and potential pharmacological effects.

-

Experimental Protocols: Detailed experimental methodologies for the isolation, purification, and biological assays of this compound are not described in the accessible literature. While general techniques for the structure elucidation of natural products using NMR are well-established, specific protocols for this compound are not available.

-

Signaling Pathways: There is no information regarding the signaling pathways that may be modulated by this compound. As such, the creation of diagrams for any such pathways is not possible.

Conclusion

The available scientific literature on this compound is insufficient to construct an in-depth technical guide that meets the requirements for detailed data presentation, experimental protocols, and signaling pathway visualizations. The initial discovery and structural elucidation of this compound from Doronicum macrophyllum represent the bulk of our current knowledge. For researchers, scientists, and drug development professionals, this compound remains an enigmatic molecule. Its biological activities and potential as a therapeutic agent are yet to be explored, presenting a potential opportunity for future research in the field of natural product chemistry and pharmacology. Until such research is conducted and published, a comprehensive technical understanding of this compound will remain elusive.

References

An In-depth Technical Guide on the Potential Pharmacological Properties of Floridanine

Disclaimer: Scientific literature dedicated to the pharmacological properties of Floridanine is exceptionally scarce. This compound is identified as a pyrrolizine alkaloid.[1] Therefore, this guide infers its potential pharmacological activities and toxicological profile based on the well-documented characteristics of the broader class of pyrrolizidine (B1209537) alkaloids (PAs). The information presented herein is intended to provide a foundational understanding for researchers and drug development professionals and should be interpreted with the explicit acknowledgment that these are general properties of the class and may not all be directly applicable to this compound. Further empirical research is imperative to elucidate the specific biological activities of this compound.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring secondary metabolites found in thousands of plant species.[2] PAs are known for their significant biological activities, which range from potential therapeutic effects to severe toxicity, most notably hepatotoxicity.[3][4] Structurally, PAs are esters composed of a necine base (containing a pyrrolizidine ring) and one or more necic acids.[4] The presence of a 1,2-unsaturated double bond in the necine base is a key structural feature associated with the toxicity of many PAs.

Potential Pharmacological Activities of Pyrrolizidine Alkaloids

While PAs are predominantly studied for their toxicity, some have demonstrated pharmacological activities that could be of therapeutic interest. It is plausible that this compound may exhibit some of these properties.

2.1. Antimicrobial and Antiviral Activity

Certain PAs have shown inhibitory effects against various microorganisms. For instance, monocrotaline (B1676716) and azido-retronecine have demonstrated activity against Trichomonas vaginalis. Extracts from plants containing PAs have also been reported to possess antibacterial and antifungal properties.

2.2. Anti-inflammatory Activity

Some PAs have been investigated for their anti-inflammatory effects. Crotalaburnine, for example, was evaluated for its activity against increased vascular permeability and edema induced by various inflammatory agents. The mechanisms underlying these potential anti-inflammatory effects are not well-defined but may involve the modulation of inflammatory signaling pathways.

2.3. Anticancer Activity

The cytotoxic nature of some PAs has led to research into their potential as anticancer agents. However, their genotoxic and carcinogenic properties complicate their therapeutic potential in this area. Studies have shown that certain PAs can induce apoptosis and cell cycle arrest in cancer cell lines.

Quantitative Data on the Biological Activity of Representative Pyrrolizidine Alkaloids

To provide a quantitative perspective on the biological effects of PAs, the following table summarizes IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for several PAs from in vitro studies. These values highlight the structure-dependent cytotoxicity and genotoxicity of this class of compounds.

| Pyrrolizidine Alkaloid | Assay Type | Cell Line | Exposure Time | IC50/EC50 (µM) | Reference |

| Lasiocarpine | Cytotoxicity | HepG2-CYP3A4 | 24 h | 12.6 | |

| Seneciphylline | Cytotoxicity | HepG2-CYP3A4 | 24 h | 26.2 | |

| Retrorsine | Cytotoxicity | PHH | Not Specified | 98 | |

| Riddelliine | Cytotoxicity | PHH | Not Specified | 292 | |

| Heliotrine | Cytotoxicity | Not Specified | Not Specified | 52.4 | |

| Europine | Cytotoxicity | Not Specified | Not Specified | 7.9 | |

| Monocrotaline | Cytotoxicity | HepG2-CYP3A4 | 72 h | ~200-500 | |

| Lasiocarpine | Genotoxicity (γH2AX) | PHH | Not Specified | BMDL: 0.06-0.4 | |

| Retrorsine | Genotoxicity (γH2AX) | HepG2-CYP3A4 | Not Specified | BMD: ~0.1-10 |

PHH: Primary Human Hepatocytes; BMD: Benchmark Dose; BMDL: Benchmark Dose Lower Confidence Limit.

Toxicology Profile of Pyrrolizidine Alkaloids

The primary concern with PAs is their significant toxicity, particularly hepatotoxicity, which can lead to hepatic sinusoidal obstruction syndrome (HSOS). The toxicity of PAs is dependent on their metabolic activation in the liver.

4.1. Mechanism of Hepatotoxicity

Unsaturated PAs are metabolized by cytochrome P450 (CYP) enzymes in the liver to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These reactive metabolites can then bind to cellular macromolecules such as proteins and DNA, forming adducts. This process can lead to:

-

Oxidative Stress: Depletion of glutathione (B108866) (GSH) and the generation of reactive oxygen species (ROS).

-

Apoptosis: Induction of programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the release of cytochrome c and the activation of caspases.

-

DNA Damage and Carcinogenesis: Formation of DNA adducts can lead to mutations and chromosomal damage, contributing to the carcinogenic potential of some PAs. PAs have been shown to cause cell cycle arrest and disrupt DNA damage repair pathways.

Experimental Protocols

The investigation of the pharmacological and toxicological properties of PAs involves a range of in vitro and in vivo models and analytical techniques.

5.1. In Vitro Cytotoxicity and Genotoxicity Assays

-

Objective: To determine the cytotoxic and genotoxic potential of a PA.

-

Cell Lines:

-

Human liver cell lines such as HepG2, particularly those engineered to overexpress relevant CYP enzymes (e.g., HepG2-CYP3A4), are commonly used to account for metabolic activation.

-

Primary human hepatocytes (PHH) provide a more physiologically relevant model.

-

-

Methodology:

-

Cell Culture and Treatment: Cells are cultured under standard conditions and then exposed to a range of concentrations of the test PA for a specified duration (e.g., 24, 48, or 72 hours).

-

Cytotoxicity Assessment: Cell viability is measured using assays such as MTT, MTS, or neutral red uptake.

-

Genotoxicity Assessment:

-

Comet Assay (Single Cell Gel Electrophoresis): Detects DNA strand breaks.

-

γH2AX Immunostaining: Detects DNA double-strand breaks.

-

p53 Expression Analysis: Western blotting or immunofluorescence to measure the induction of the p53 tumor suppressor protein, a key response to DNA damage.

-

-

-

Data Analysis: IC50 or EC50 values are calculated from dose-response curves. For genotoxicity, benchmark dose (BMD) modeling is often used to determine a point of departure for risk assessment.

5.2. Analysis of Pyrrolizidine Alkaloids in Biological and Plant Matrices

-

Objective: To extract, identify, and quantify PAs in various samples.

-

Instrumentation: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for its high sensitivity and selectivity.

-

Methodology:

-

Sample Preparation:

-

Extraction: Samples (e.g., plant material, honey, tea) are typically extracted with an acidic aqueous solution (e.g., 0.05 M sulfuric acid in 50% methanol).

-

Clean-up: Solid-phase extraction (SPE) with a strong cation exchange cartridge (e.g., Oasis MCX) is commonly used to purify the extract and remove interfering substances.

-

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of a mobile phase consisting of ammonium (B1175870) formate (B1220265) and formic acid in water and methanol.

-

Mass Spectrometric Detection: Detection is performed in the positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM) for specific quantification of target PAs.

-

Visualizations

6.1. Signaling Pathways and Experimental Workflows

Caption: Metabolic activation and hepatotoxicity pathway of pyrrolizidine alkaloids.

Caption: A typical experimental workflow for in vitro PA toxicity assessment.

Conclusion and Future Directions

While this compound remains an understudied compound, its classification as a pyrrolizidine alkaloid suggests it may possess a range of biological activities, overshadowed by a significant potential for toxicity, particularly hepatotoxicity. The information presented in this guide, derived from studies on other PAs, provides a framework for initiating research on this compound.

Future research should focus on:

-

Isolation and Purification: Obtaining pure this compound for accurate biological testing.

-

In Vitro Screening: Conducting comprehensive cytotoxicity and genotoxicity profiling using metabolically competent liver cell models.

-

Pharmacological Activity Assays: Screening for potential antimicrobial, anti-inflammatory, and anticancer effects.

-

Mechanism of Action Studies: If any therapeutic activity is observed, elucidating the underlying molecular mechanisms.

-

In Vivo Studies: If a favorable in vitro profile is identified, proceeding to animal models to assess efficacy and safety.

A thorough investigation is essential to determine if this compound has a unique pharmacological profile that distinguishes it from other, more toxic PAs, and to ascertain its potential risks and benefits to human health.

References

Floridanine as a Secondary Metabolite in Jacobaea Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Floridanine, an otonecine-type pyrrolizidine (B1209537) alkaloid (PA), is a notable secondary metabolite found within various species of the genus Jacobaea. These compounds are synthesized by the plants as a chemical defense mechanism against herbivores. From a pharmacological and toxicological standpoint, the presence of this compound and related PAs in Jacobaea species is of significant interest due to their potential hepatotoxicity after metabolic activation. This technical guide provides a comprehensive overview of this compound in Jacobaea species, including its biosynthesis, quantitative occurrence, detailed experimental protocols for its analysis, and its toxicological signaling pathways. This document is intended to serve as a resource for researchers in natural product chemistry, toxicology, and drug development.

Introduction

The genus Jacobaea, which includes common species such as ragwort (Jacobaea vulgaris), is known to produce a diverse array of pyrrolizidine alkaloids (PAs). PAs are a class of heterocyclic organic compounds characterized by a necine base esterified with one or more necic acids. They are classified into several types based on the structure of the necine base, with the most common being retronecine (B1221780), heliotridine, and otonecine (B3428663).

This compound belongs to the otonecine class of PAs, which are structurally distinct due to the presence of a ketone and a tertiary amine within a single ring system. The biosynthesis, ecological role, and toxicity of PAs in Jacobaea have been the subject of extensive research, driven by concerns over livestock poisoning and human health risks through contamination of honey and other food products. This guide focuses specifically on this compound, providing a detailed technical summary of the current knowledge.

Quantitative Occurrence of this compound in Jacobaea Species

Quantitative data for this compound in Jacobaea species is not abundant in publicly accessible literature, however, its presence has been confirmed in several species, particularly in Jacobaea vulgaris and hybrids of J. vulgaris and J. aquatica. The concentration of PAs, including this compound, can vary significantly based on genetic factors, environmental conditions, and the developmental stage of the plant.

| Jacobaea Species/Hybrid | Plant Part | This compound Concentration | Analytical Method | Reference |

| Jacobaea vulgaris (in ragwort mixture) | Dried aerial parts | Detected and quantified | LC-MS | [1] |

| Jacobaea vulgaris x J. aquatica F2 hybrids | Shoots and Roots | Present (quantitative data used for correlation analysis) | LC-MS/MS | [2] |

| Jacobaea F2 hybrids (J. vulgaris x J. aquatica) | Not specified | Present among 9 otonecine-group PAs | LC-MS/MS | [3] |

Note: Specific quantitative values (e.g., in µg/g) were not available in the cited search results. The table indicates the confirmed presence and quantification in the respective studies.

Biosynthesis of this compound

The biosynthesis of PAs in plants, including those in Jacobaea species, originates from the amino acids ornithine and arginine. The pathway to otonecine-type alkaloids like this compound is believed to proceed through the formation of a retronecine-type precursor.

The initial committed step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine, catalyzed by the enzyme homospermidine synthase. Homospermidine is then oxidized and cyclized to form the necine base. Retronecine is a key intermediate in the biosynthesis of many PAs. It is thought that otonecine is formed from a retronecine precursor.

Biosynthesis of Otonecine-type PAs.

Experimental Protocols

The analysis of this compound and other PAs in Jacobaea species is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Sample Preparation and Extraction

A generalized workflow for the extraction of PAs from Jacobaea plant material is presented below.

Workflow for PA Extraction.

Detailed Extraction Protocol:

-

Sample Collection and Preparation: Collect fresh plant material (e.g., leaves, roots) from Jacobaea species. Dry the material using a freeze-dryer or a forced-air oven at a temperature not exceeding 55°C to prevent degradation of the analytes.[4] Grind the dried plant material to a fine powder using a ball mill or a similar grinder.

-

Extraction: Weigh approximately 200 mg of the powdered plant material into a centrifuge tube. Add 10 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid). Sonicate the mixture for 15-30 minutes and then centrifuge at high speed (e.g., 4000 x g) for 10 minutes.

-

Solid Phase Extraction (SPE) Cleanup: Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the supernatant from the extraction step onto the cartridge. Wash the cartridge with water to remove polar impurities. Elute the PAs from the cartridge with methanol.

-

Final Sample Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.

Chromatographic Conditions (Representative):

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation of PAs.

-

Mobile Phase: A gradient elution with two solvents is typically used:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Methanol or acetonitrile (B52724) with 0.1% formic acid

-

-

Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the more hydrophobic PAs.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and other PAs of interest. For otonecine-type PAs, characteristic fragment ions at m/z 122, 150, and 168 have been reported.[5]

-

Other Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to achieve maximum sensitivity.

Toxicological Signaling Pathway of this compound

The toxicity of this compound and other unsaturated PAs is not inherent to the parent molecule but is a result of metabolic activation in the liver. Cytochrome P450 enzymes (CYPs) metabolize the PAs into highly reactive pyrrolic metabolites, also known as dehydropyrrolizidine alkaloids (dehydro-PAs). These reactive metabolites are strong electrophiles that can form covalent adducts with cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and toxicity.

The formation of these adducts can trigger a cascade of events, including oxidative stress, the unfolding of the protein response, and ultimately, apoptosis (programmed cell death). Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated.

Hepatotoxicity Pathway of this compound.

Conclusion

This compound, as a representative of the otonecine-type pyrrolizidine alkaloids in Jacobaea species, presents a complex profile of biosynthesis, ecological significance, and toxicological activity. While its presence in several Jacobaea species is confirmed, further quantitative studies are needed to fully assess its distribution and concentration variability. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this compound and other PAs. Understanding the metabolic activation and subsequent cellular signaling pathways leading to hepatotoxicity is crucial for risk assessment and the development of potential therapeutic interventions. This technical guide serves as a foundational resource for professionals engaged in the study of this important class of natural products.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The Relationship between Structurally Different Pyrrolizidine Alkaloids and Western Flower Thrips Resistance in F2 Hybrids of Jacobaea vulgaris and Jacobaea aquatica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. mdpi.com [mdpi.com]

- 5. pure.knaw.nl [pure.knaw.nl]

Preliminary Toxicity Screening of Floridanine: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental toxicity data for Floridanine has been found in publicly available literature. This guide provides a preliminary toxicological assessment based on its classification as a pyrrolizidine (B1209537) alkaloid (PA) and available data for structurally related PAs, namely senecionine (B1681732) and retrorsine (B1680556). The information herein is intended to guide future research and is not a definitive safety assessment.

Introduction

This compound is a pyrrolizidine alkaloid (PA), a class of natural compounds known for their potential hepatotoxicity. It has been identified in plants of the Jacobaea, Doronicum, and Cineraria genera. Due to the well-documented toxicity of many PAs, a thorough toxicological evaluation of this compound is imperative for any potential pharmaceutical or other application. This document outlines a proposed preliminary toxicity screening strategy for this compound, drawing upon established methodologies for PA testing and existing data on related compounds.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₃₁NO₉ |

| Molecular Weight | 441.47 g/mol |

| CAS Number | 16958-31-9 |

| Chemical Class | Pyrrolizidine Alkaloid |

Inferred Toxicological Profile from Related Pyrrolizidine Alkaloids

Given the absence of specific toxicity data for this compound, this section summarizes quantitative data from two closely related and often co-occurring PAs: senecionine and retrorsine. This information serves as a surrogate to estimate the potential toxicity of this compound.

Table 1: Summary of Quantitative Toxicity Data for Senecionine and Retrorsine

| Compound | Test System | Endpoint | Value | Citation(s) |

| Senecionine | Rodents | LD₅₀ (Lethal Dose, 50%) | 65 mg/kg | [1] |

| Cultivated Liver Sinusoidal Endothelial Cells (LSECs) | EC₅₀ (Half maximal Effective Concentration) | ~22 µM (after metabolic activation) | [2] | |

| Retrorsine | Primary Mouse Hepatocytes | IC₅₀ (Half maximal Inhibitory Concentration) | 148 µM | [3] |

| Primary Rat Hepatocytes | IC₅₀ | 153 µM | [3] | |

| Mouse (in vivo prediction) | Benchmark Dose Confidence Interval (Acute Liver Toxicity) | 24.1–88.5 mg/kg bodyweight | [3][4] | |

| Rat (in vivo prediction) | Benchmark Dose Confidence Interval (Acute Liver Toxicity) | 79.9–104 mg/kg bodyweight | [3][4] |

Experimental Protocols for Preliminary Toxicity Screening

The following are detailed methodologies for key experiments proposed for the preliminary toxicity screening of this compound.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of this compound.

-

Test Animals: Female rats, 8-12 weeks old.

-

Methodology:

-

Animals are fasted overnight prior to dosing.

-

A starting dose of 300 mg/kg body weight of this compound (dissolved in a suitable vehicle, e.g., corn oil) is administered by oral gavage to a group of three animals.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

-

If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of three animals.

-

If mortality is observed, the test is repeated with a lower dose (e.g., 50 mg/kg) in another group of three animals.

-

At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the cytotoxic potential of this compound on a relevant cell line.

-

Cell Line: Human hepatoma cell line (e.g., HepG2) or primary hepatocytes.

-

Methodology:

-

Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. A vehicle control is also included.

-

Following treatment, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for 4 hours at 37°C.

-

The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle control, and the IC₅₀ value is calculated.

-

Genotoxicity Assay (Comet Assay)

-

Objective: To evaluate the potential of this compound to induce DNA damage.

-

Cell Line: Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6).

-

Methodology:

-

Cells are treated with various concentrations of this compound for a short period (e.g., 4 hours). A positive control (e.g., hydrogen peroxide) and a negative control are included.

-

After treatment, cells are harvested, mixed with low melting point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.

-

The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

The slides are then placed in an electrophoresis tank containing an alkaline buffer to unwind the DNA.

-

Electrophoresis is performed to allow the migration of fragmented DNA, forming a "comet" shape.

-

The slides are neutralized, stained with a fluorescent DNA-binding dye (e.g., SYBR Green), and visualized using a fluorescence microscope.

-

The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the preliminary toxicity screening of this compound.

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

Caption: Signaling pathway of pyrrolizidine alkaloid-induced hepatotoxicity.

Conclusion

While direct toxicological data for this compound is currently unavailable, its classification as a pyrrolizidine alkaloid necessitates a cautious approach. The provided data on related compounds, senecionine and retrorsine, suggest that this compound is likely to exhibit significant hepatotoxicity upon metabolic activation. The proposed preliminary toxicity screening plan, encompassing in vitro and in vivo assays, will provide essential data to characterize the toxicological profile of this compound and inform a comprehensive risk assessment. Further research into the specific metabolic pathways and toxicokinetics of this compound is crucial for a complete understanding of its potential health risks.

References

- 1. Senecionine - Wikipedia [en.wikipedia.org]

- 2. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of Floridanine: An In-Depth Technical Review of a Pyrrolizidine Alkaloid with Undetermined Bioactivity

For Immediate Release

[City, State] – Floridanine, a pyrrolizidine (B1209537) alkaloid identified chemically as an acetylated derivative of onetine, remains a molecule of scientific interest with a largely uncharacterized mechanism of action.[1][2] Despite its classification within a well-known group of plant-derived compounds, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific biological targets, signaling pathways, and overall pharmacological profile. This technical guide serves to consolidate the known chemical information of this compound and to discuss the general mechanisms of action attributed to its parent class, the pyrrolizidine alkaloids, in the absence of specific data for this compound itself.

Chemical Identity of this compound

This compound is structurally defined as an enone, a macrocyclic lactone, and an organic heterobicyclic compound.[1] Its chemical formula is C21H31NO9, and it is functionally related to onetine.[1] The PubChem database assigns it the chemical name [(1R,4S,6R,7R,11Z)-4-hydroxy-4-[(1R)-1-hydroxyethyl]-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate.[1]

The General Mechanism of Action of Pyrrolizidine Alkaloids: A Class-Wide Perspective

While specific experimental data on this compound's mechanism of action is not available, the broader class of pyrrolizidine alkaloids (PAs) has been studied, primarily in the context of their toxicity. It is crucial to note that these are general mechanisms for the entire class and may not be directly applicable to this compound without specific experimental validation.

The toxicity of many pyrrolizidine alkaloids is linked to their metabolic activation in the liver by cytochrome P450 enzymes. This process can lead to the formation of highly reactive pyrrolic esters, which are capable of binding to cellular macromolecules such as proteins and DNA. This interaction can disrupt normal cellular function and lead to toxicity, most notably hepatotoxicity (liver damage).

The proposed toxicological pathway for many PAs involves the following key steps:

-

Metabolic Activation: PAs are metabolized in the liver to form dehydropyrrolizidine alkaloids (DHPAs), which are reactive electrophiles.

-

Macromolecular Adduct Formation: These reactive metabolites can then form adducts with cellular nucleophiles, including proteins and DNA. This can lead to DNA cross-linking and the formation of DNA-protein cross-links, which can be genotoxic.

-

Cellular Damage and Toxicity: The formation of these adducts can lead to cellular dysfunction, apoptosis (programmed cell death), and necrosis (cell death due to injury), ultimately resulting in organ damage, particularly to the liver.

It has been suggested that some pyrrolizidine alkaloids may also exhibit inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmission. However, this is a general observation for some PAs and has not been specifically demonstrated for this compound.

Quantitative Data and Experimental Protocols: A Notable Absence

A thorough search of scientific databases has not yielded any quantitative data regarding the binding affinities, enzyme inhibition constants (e.g., IC50 or Ki values), or other pharmacological parameters for this compound. Similarly, detailed experimental protocols for studying the mechanism of action of this compound are not available in the public domain.

Visualizing the Unknown: The Challenge of Pathway and Workflow Diagrams

Due to the lack of elucidated signaling pathways or established experimental workflows for this compound, the creation of specific Graphviz diagrams as requested is not feasible. Any such visualization would be purely speculative and not based on scientific evidence.

Conclusion and Future Directions

To elucidate the mechanism of action of this compound, future studies would need to focus on:

-

Target Identification: Screening this compound against a panel of biological targets, including enzymes and receptors, to identify potential interactions.

-

In Vitro and In Vivo Studies: Conducting cell-based assays and animal studies to determine the pharmacological and toxicological effects of this compound.

-

Metabolism Studies: Investigating the metabolic fate of this compound to determine if it undergoes metabolic activation similar to other toxic pyrrolizidine alkaloids.

Until such studies are conducted and the results are made publicly available, any discussion on the specific mechanism of action of this compound will remain speculative. This technical guide highlights the current knowledge gap and underscores the need for further research to unlock the potential biological activities of this intriguing natural compound.

References

Floridanine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Floridanine is a pyrrolizidine (B1209537) alkaloid isolated from the roots of Doronicum macrophyllum.[1] As with many natural products, a thorough understanding of its physicochemical properties is paramount for any research and development efforts, including pharmacological studies and potential therapeutic applications. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited publicly available data specific to this compound, this guide also incorporates established methodologies and general principles applicable to the study of similar natural products, providing a framework for researchers to conduct their own detailed investigations.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₁H₃₁NO₉ | --INVALID-LINK--[2] |

| Molecular Weight | 441.47 g/mol | --INVALID-LINK--[2] |

| Appearance | Not specified in literature | N/A |

| IUPAC Name | [(1R,4S,6R,7R,11Z)-4-hydroxy-4-[(1R)-1-hydroxyethyl]-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | --INVALID-LINK--[2] |

Solubility Profile

Table 2.1: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Chloroform | Soluble | Listed as a solvent by chemical suppliers.[1] |

| Dichloromethane | Soluble | Listed as a solvent by chemical suppliers.[1] |

| Ethyl Acetate | Soluble | Listed as a solvent by chemical suppliers.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Listed as a solvent by chemical suppliers.[1] |

| Acetone | Soluble | Listed as a solvent by chemical suppliers.[1] |

| Water | Expected to be poorly soluble | Pyrrolizidine alkaloids are generally poorly soluble in water. |

| Methanol/Ethanol | Likely soluble | Alcohols are common solvents for alkaloids. |

Experimental Protocol for Solubility Determination

A standardized protocol for determining the equilibrium solubility of a compound like this compound involves the shake-flask method, followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent of interest.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Clarification: After equilibration, the samples are filtered through a suitable syringe filter (e.g., 0.22 µm PTFE) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The clear supernatant is then appropriately diluted and the concentration of this compound is determined using a validated analytical method, such as HPLC with UV detection. A calibration curve with known concentrations of this compound should be used for accurate quantification.

Stability Characteristics

Detailed stability studies on this compound under various stress conditions have not been reported. However, general storage recommendations from suppliers suggest that this compound is stable for up to 24 months when stored at 2-8°C. In solution (e.g., in DMSO), it is recommended to store aliquots at -20°C for up to two weeks to maintain stability.

To comprehensively assess the stability of this compound, forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound.

Detailed Methodology:

-

Stress Conditions: Expose solutions of this compound (and the solid compound for thermal and photolytic stress) to the following conditions:

-

Acidic: 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at an elevated temperature (e.g., 60°C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: High temperature (e.g., 80°C) in both solid and solution forms.

-

Photolytic: Exposure to light as per ICH Q1B guidelines.

-

-

Time Points: Samples should be collected at various time intervals to assess the rate of degradation.

-

Analysis: A stability-indicating HPLC method, capable of separating the intact drug from its degradation products, should be used. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products.

-

Data Evaluation: The percentage of degradation is calculated, and the degradation kinetics can be determined.

Signaling Pathway Involvement

There is currently no direct evidence in the scientific literature to suggest that this compound modulates any specific signaling pathways. However, as a member of the flavonoid family, a related compound, floridoside, has been shown to inhibit the MAPK signaling pathway, specifically the phosphorylation of p38 and ERK1/2. Given the structural similarities within classes of natural products, it is plausible that this compound may also interact with cellular signaling cascades. Further research is required to investigate these potential biological activities.

Proposed Workflow for Investigating Signaling Pathway Modulation

Caption: A proposed workflow to screen for this compound's effect on signaling pathways.

Conclusion

The available data on the solubility and stability of this compound is limited, highlighting a significant knowledge gap for this natural product. This guide provides a summary of the existing qualitative information and outlines detailed, standardized experimental protocols that can be employed to generate the necessary quantitative data. For researchers and drug development professionals, a systematic investigation of this compound's physicochemical properties and biological activities is a critical next step to unlock its full scientific and therapeutic potential. The methodologies presented herein offer a robust framework for such investigations.

References

Methodological & Application

Protocol for the Isolation of Floridanine from Doronicum macrophyllum

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation of floridanine, a pyrrolizidine (B1209537) alkaloid, from the roots of Doronicum macrophyllum. This compound and related alkaloids are of interest to the scientific and drug development communities due to the diverse biological activities exhibited by this class of compounds. This protocol outlines a comprehensive workflow from the collection and preparation of plant material to the extraction, purification, and characterization of the target compound. The methodology is based on established principles for the isolation of pyrrolizidine alkaloids from plant sources. While specific quantitative yields and detailed spectroscopic data for this compound from Doronicum macrophyllum are not widely published, this protocol provides a robust framework for its successful isolation and characterization.

Introduction

Doronicum macrophyllum, a member of the Asteraceae family, is known to produce a variety of secondary metabolites, including pyrrolizidine alkaloids. One such alkaloid, this compound, has been identified in the roots of this plant. Pyrrolizidine alkaloids are a large group of naturally occurring compounds known for their wide range of biological activities, which can include anti-inflammatory and cytotoxic effects. As such, the isolation and characterization of this compound are of significant interest for phytochemical research and drug discovery.

This protocol provides a step-by-step guide for the extraction, fractionation, and purification of this compound. It also includes methods for the characterization of the isolated compound using modern analytical techniques.

Data Presentation

While specific quantitative data for the isolation of this compound from Doronicum macrophyllum is limited in publicly available literature, the following table summarizes the key physicochemical properties of this compound. Researchers following this protocol should aim to generate and report such data to contribute to the body of scientific knowledge.

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₃₁NO₉ | --INVALID-LINK-- |

| Molecular Weight | 441.48 g/mol | --INVALID-LINK-- |

| Typical Yield | Data not available in searched resources | - |

| ¹H NMR Data | Data not available in searched resources | - |

| ¹³C NMR Data | Data not available in searched resources | - |

| Mass Spectrometry Data (m/z) | Data not available in searched resources | - |

Experimental Protocols

This section details the materials and methods required for the isolation of this compound from the roots of Doronicum macrophyllum.

Plant Material Collection and Preparation

-

Collection: Collect fresh, healthy roots of Doronicum macrophyllum. Proper botanical identification is crucial.

-

Cleaning: Thoroughly wash the collected roots with tap water to remove soil and other debris.

-

Drying: Air-dry the roots in a well-ventilated area, preferably in the shade, until they are brittle. Alternatively, use a plant dryer at a temperature not exceeding 40°C to preserve the chemical integrity of the alkaloids.

-

Grinding: Grind the dried roots into a fine powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark place until extraction.

Extraction of Crude Alkaloids

-

Maceration: Macerate the powdered root material (e.g., 1 kg) in methanol (B129727) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

-

Acid-Base Extraction:

-

Suspend the crude extract in 2% sulfuric acid (e.g., 500 mL).

-

Filter the acidic solution to remove non-alkaloidal material.

-

Wash the filtrate with diethyl ether or chloroform (B151607) in a separatory funnel to remove pigments and other lipophilic impurities. Discard the organic layer.

-

Make the acidic aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium (B1175870) hydroxide.

-

Extract the alkaline solution with chloroform or a chloroform-methanol mixture (e.g., 3:1 v/v) multiple times until the aqueous layer tests negative for alkaloids (e.g., with Dragendorff's reagent).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

-

Purification of this compound

-

Column Chromatography:

-

Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.

-

Prepare the column using a suitable solvent system, such as a gradient of chloroform and methanol.

-

Apply the crude extract to the top of the column.

-

Elute the column with the solvent gradient, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions of a suitable volume (e.g., 20 mL).

-

-

Thin-Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions by TLC on silica gel plates.

-

Use a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) to develop the plates.

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent.

-

Combine the fractions that show a similar TLC profile corresponding to the target compound.

-

-

Preparative TLC or HPLC (Optional):

-

For further purification, subject the combined fractions to preparative TLC or High-Performance Liquid Chromatography (HPLC) using an appropriate column and mobile phase.

-

Characterization of this compound

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra of the purified compound to elucidate its structure.

-

Mass Spectrometry (MS): Obtain the mass spectrum of the compound to determine its molecular weight and fragmentation pattern.

-

-

Purity Assessment:

-

Assess the purity of the isolated this compound using analytical HPLC.

-

Visualization of Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are not extensively available, pyrrolizidine alkaloids as a class are known to possess a range of biological effects, including hepatotoxicity, which is a significant concern for drug development. However, some alkaloids have also shown potential as anti-inflammatory and anti-cancer agents.

The biological activities of natural compounds are often mediated through their interaction with cellular signaling pathways. For instance, some natural products exert their anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a key regulator of cellular processes such as inflammation, proliferation, differentiation, and apoptosis.

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Further research is required to elucidate the specific biological activities of this compound and its mechanism of action, including its effects on cellular signaling pathways. This will be crucial in determining its potential for therapeutic applications.

Conclusion

This document provides a comprehensive protocol for the isolation of this compound from Doronicum macrophyllum. The successful implementation of this protocol will enable researchers to obtain pure this compound for further chemical and biological investigations. The provided framework for data presentation and characterization will aid in standardizing the reporting of findings. The exploration of the biological activities of this compound, particularly its effects on key signaling pathways, represents a promising avenue for future research in the field of natural product-based drug discovery.

Application Note: Quantification of Floridanine using a Novel LC-MS/MS Method

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Floridanine in plant matrices. This compound, a pyrrolizidine (B1209537) alkaloid, is of significant interest due to its potential biological activity. The method utilizes a straightforward extraction protocol followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This proposed method is intended to provide a robust framework for researchers, scientists, and drug development professionals engaged in the analysis of this compound.

Introduction

This compound is a pyrrolizidine alkaloid (PA) found in certain plant species. PAs are a large group of heterocyclic compounds known for their potential toxicity and diverse biological activities. Accurate and reliable quantification of these compounds is essential for toxicological assessment, pharmacokinetic studies, and quality control of herbal products. This document provides a detailed protocol for a proposed LC-MS/MS method for the determination of this compound.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Methanol (LC-MS grade), Formic Acid (LC-MS grade).

-

Standards: this compound analytical standard (purity >98%).

-

Sample Preparation: 50 mL polypropylene (B1209903) centrifuge tubes, 2 mL microcentrifuge tubes, 0.22 µm syringe filters (PTFE).

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve in 1.0 mL of methanol.

-

Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution to 1 mL with 50% methanol.

-

Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Sample Preparation (Hypothetical Plant Matrix)

-

Homogenization: Weigh 1.0 g of the homogenized plant sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of 1% formic acid in 70% methanol. Vortex vigorously for 2 minutes.

-

Sonication: Sonicate the mixture in a water bath for 30 minutes.

-

Centrifugation: Centrifuge the sample at 5,000 x g for 15 minutes at 4°C.

-

Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

LC System: High-Performance Liquid Chromatography (HPLC) system.

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase, 100 x 2.1 mm, 2.6 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B in 8 min; hold at 95% B for 2 min; re-equilibrate at 5% B for 3 min. |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Based on the known fragmentation patterns of pyrrolizidine alkaloids, the following MRM transitions are proposed for this compound (Molecular Weight: 441.5 g/mol ).[1][2][3] These transitions must be optimized experimentally.

Table 3: Proposed MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) - Proposed | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Proposed |

| This compound | 442.2 [M+H]⁺ | 138.1 | 25 | 120.1 | 35 |

Data Presentation

The following table represents an example of method validation parameters that should be established for this assay. The data presented here is hypothetical and serves as a template for reporting results.

Table 4: Hypothetical Quantitative Validation Summary

| Parameter | Result |

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 92.5% - 107.8% |

| Precision (% RSD) | Intra-day: < 5%; Inter-day: < 8% |

| Matrix Effect | 88% - 110% |

| Extraction Recovery | > 85% |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical flow of LC-MS/MS method development and validation.

Conclusion

The proposed LC-MS/MS method provides a comprehensive framework for the selective and sensitive quantification of this compound in plant matrices. The detailed experimental protocol and instrumentation parameters serve as a robust starting point for method development and validation. This application note is intended to support researchers in achieving accurate and reliable measurements of this compound, thereby facilitating further toxicological and pharmacological investigations.

References

Application Notes & Protocols: High-Throughput Screening for Floridanine Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Floridanine is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural compounds known for a wide spectrum of biological activities, including significant toxicity.[1] PAs can exhibit hepatotoxic, genotoxic, and neurotoxic effects, often following metabolic activation by cytochrome P450 enzymes into reactive pyrrolic metabolites.[2][3][4][5] These metabolites can form adducts with proteins and DNA, leading to cellular damage. Conversely, some PAs have also been investigated for potential therapeutic properties, such as anticancer and anticholinesterase activities.

Given the limited specific bioactivity data available for this compound, a systematic high-throughput screening (HTS) approach is essential to efficiently characterize its biological profile. These application notes provide a comprehensive, tiered strategy to identify and characterize the bioactivity of this compound, starting with broad cytotoxicity profiling, followed by a panel of secondary assays to elucidate potential mechanisms of action.

The protocols provided are designed for a high-throughput format, enabling the rapid screening of this compound across various concentrations and biological targets.

Tiered High-Throughput Screening Strategy

A logical, tiered approach is recommended to efficiently screen for this compound's bioactivity. This strategy begins with a primary screen to assess general cytotoxicity, which helps determine the appropriate concentration range for subsequent, more specific assays and flags overtly toxic compounds. Hits from the primary screen are then advanced to a panel of secondary, mechanism-based assays to identify potential molecular targets and affected signaling pathways.

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]